Welcome to the BenchChem Online Store!
molecular formula C9H8BrNO4 B8533627 Methyl 4-(bromomethyl)-2-nitrobenzoate

Methyl 4-(bromomethyl)-2-nitrobenzoate

Cat. No. B8533627
M. Wt: 274.07 g/mol
InChI Key: XPXVDIFFCJRUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492395B2

Procedure details

To a stirred solution of 4-methyl-2-nitro-benzoic acid methyl ester (108.5 g, 555.7 mmol) in acetonitrile (750 mL), was added NBS (97.9 g, 550.1 mmol). The mixture was heated to a gentle reflex with a 200 W light bulb on for 5.5 hours. The solvent was evaporated, and the residue was dissolved in ethyl acetate (1500 mL). The solution was washed with water (2×600 mL) and brine (300 mL), dried over magnesium sulfate, and concentrated to give a brown oil. To the oil, was added t-butyl methyl ether (300 mL). The mixture was heated at 70° C. for 15 minutes. The mixture was allowed to cool to about 53° C. over one hour, then to 45° C., and then at 20-25° C., while blowing nitrogen with a glass pipette overnight. The suspension was filtered via a medium pore-sized funnel. The solid was washed with a pre-cooled 10° C. mixed solvent of heptane/MTBE (1/2 vol/vol) and suction dried in hood overnight to give 4-bromomethyl-2-nitro-benzoic acid methyl ester as an off-white solid (66 g, 43% yield). The solid was used in the next step without further purification.
Quantity
108.5 g
Type
reactant
Reaction Step One
Name
Quantity
97.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12].C1C(=O)N([Br:22])C(=O)C1.COC(C)(C)C>C(#N)C>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][Br:22])=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
108.5 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C)[N+](=O)[O-])=O
Name
Quantity
97.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to a gentle reflex with a 200 W light bulb on for 5.5 hours
Duration
5.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (1500 mL)
WASH
Type
WASH
Details
The solution was washed with water (2×600 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
TEMPERATURE
Type
TEMPERATURE
Details
to cool to about 53° C. over one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to 45° C.
CUSTOM
Type
CUSTOM
Details
at 20-25° C.
CUSTOM
Type
CUSTOM
Details
with a glass pipette overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered via a medium pore-sized funnel
WASH
Type
WASH
Details
The solid was washed with a pre-cooled 10° C.
ADDITION
Type
ADDITION
Details
mixed solvent of heptane/MTBE (1/2 vol/vol) and suction
CUSTOM
Type
CUSTOM
Details
dried in hood overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)CBr)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.